1-(2-Chlorophenyl)-4-hexylpiperazine chemical structure and properties
1-(2-Chlorophenyl)-4-hexylpiperazine chemical structure and properties
An In-Depth Technical Guide to 1-(2-Chlorophenyl)-4-hexylpiperazine: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-arylpiperazine moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds.[1][2] These scaffolds are integral to the design of ligands targeting a variety of receptors, particularly within the central nervous system (CNS).[3] This guide provides a detailed technical overview of a specific derivative, 1-(2-Chlorophenyl)-4-hexylpiperazine, a molecule of interest for its potential applications in drug discovery and neuroscience research. We will explore its chemical structure, physicochemical properties, a robust synthetic pathway, and methods for its analytical characterization. This document is intended to serve as a comprehensive resource for researchers engaged in the synthesis and evaluation of novel piperazine-based compounds.
The introduction of specific substituents onto the piperazine ring system allows for the fine-tuning of a molecule's pharmacological profile. The 1-(2-chlorophenyl)piperazine core is a well-established pharmacophore known to interact with various neurotransmitter receptors.[4][5] The addition of a hexyl group at the N4 position significantly increases the lipophilicity of the parent molecule, which can have profound effects on its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets.
Chemical Identity and Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The properties of 1-(2-Chlorophenyl)-4-hexylpiperazine are determined by its constituent parts: the polar piperazine ring, the aromatic and electron-withdrawing 2-chlorophenyl group, and the nonpolar hexyl chain.
Molecular Structure
The core structure consists of a piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4. The N1 nitrogen is substituted with a 2-chlorophenyl group, and the N4 nitrogen is alkylated with a hexyl group.
Caption: Chemical structure of 1-(2-Chlorophenyl)-4-hexylpiperazine.
Physicochemical Data
The following table summarizes the key computed and estimated physicochemical properties for 1-(2-Chlorophenyl)-4-hexylpiperazine. These values are crucial for predicting its behavior in biological systems and for designing experimental protocols. Properties for the parent compound, 1-(2-Chlorophenyl)piperazine, are included for comparison.[6][7]
| Property | 1-(2-Chlorophenyl)-4-hexylpiperazine (Estimated) | 1-(2-Chlorophenyl)piperazine (Experimental/Computed) |
| IUPAC Name | 1-(2-chlorophenyl)-4-hexylpiperazine | 1-(2-chlorophenyl)piperazine[6] |
| CAS Number | Not available | 39512-50-0[6] |
| Molecular Formula | C₁₆H₂₅ClN₂ | C₁₀H₁₃ClN₂[6] |
| Molecular Weight | 280.84 g/mol | 196.67 g/mol [6] |
| Appearance | Expected to be a liquid or low-melting solid | Colorless to light yellow clear liquid |
| Boiling Point | > 135 °C / 5 mmHg | 135 °C / 5 mmHg |
| Melting Point | Lower than parent compound | 153-154 °C (as hydrochloride salt)[7] |
| XLogP3 (Lipophilicity) | ~4.5 | 2.0[6] |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, Ethanol) | Soluble in organic solvents[8] |
Synthesis of 1-(2-Chlorophenyl)-4-hexylpiperazine
The synthesis of N-arylpiperazines is a well-established field in organic chemistry, with several reliable methods available.[1][9] The most direct and industrially scalable approach for preparing 1-(2-Chlorophenyl)-4-hexylpiperazine is through the N-alkylation of 1-(2-chlorophenyl)piperazine with a suitable hexyl electrophile.
Synthetic Workflow
The proposed synthesis is a two-step process starting from commercially available reagents. The first step involves the synthesis of the N-arylpiperazine intermediate, followed by the final alkylation step.
Caption: General synthetic workflow for 1-(2-Chlorophenyl)-4-hexylpiperazine.
Detailed Experimental Protocol: N-Alkylation
This protocol describes the synthesis of the target compound from the commercially available precursor, 1-(2-chlorophenyl)piperazine.
Materials:
-
1-(2-chlorophenyl)piperazine (1.0 eq)
-
1-Bromohexane (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Acetonitrile (CH₃CN)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-(2-chlorophenyl)piperazine (1.0 eq) and potassium carbonate (2.5 eq).
-
Solvent Addition: Add a sufficient volume of acetonitrile to dissolve the reactants and form a stirrable suspension.
-
Reagent Addition: Add 1-bromohexane (1.2 eq) to the reaction mixture dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the resulting residue in ethyl acetate and wash sequentially with deionized water (2x) and brine (1x).
-
-
Drying and Purification:
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 1-(2-Chlorophenyl)-4-hexylpiperazine.
-
Causality Behind Experimental Choices:
-
Base (K₂CO₃): Potassium carbonate is a mild inorganic base used to neutralize the hydrobromic acid (HBr) that is formed as a byproduct of the nucleophilic substitution reaction. This prevents the protonation of the piperazine nitrogen, which would render it non-nucleophilic.
-
Solvent (Acetonitrile): Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction mechanism without interfering with the nucleophile or electrophile. Its boiling point allows for the reaction to be conducted at an elevated temperature to increase the reaction rate.
-
Excess Reagent (1-Bromohexane): A slight excess of the alkylating agent is used to ensure the complete consumption of the starting piperazine.
-
Purification: Column chromatography is a standard and effective method for purifying organic compounds, separating the desired product from any unreacted starting materials and byproducts.
Analytical Characterization
The identity and purity of the synthesized 1-(2-Chlorophenyl)-4-hexylpiperazine must be confirmed through various analytical techniques.
| Analytical Method | Expected Results |
| ¹H NMR | The spectrum should show characteristic signals for the aromatic protons of the chlorophenyl group, the methylene protons of the piperazine ring, and the aliphatic protons of the hexyl chain, with appropriate chemical shifts and coupling patterns. |
| ¹³C NMR | The spectrum will display distinct signals for each unique carbon atom in the molecule, including the aromatic carbons, the piperazine carbons, and the hexyl chain carbons. |
| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (280.84 for C₁₆H₂₅ClN₂). The isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be observable for the molecular ion and chlorine-containing fragments. |
| Infrared (IR) Spectroscopy | The IR spectrum will exhibit characteristic absorption bands for C-H (aromatic and aliphatic), C-N, and C-Cl bonds. |
| High-Performance Liquid Chromatography (HPLC) | HPLC analysis can be used to determine the purity of the compound. A single major peak should be observed under optimized chromatographic conditions.[10] |
Potential Applications and Pharmacological Relevance
Arylpiperazine derivatives are a well-known class of compounds with a wide range of biological activities, primarily targeting CNS receptors.[2][3] The 1-(m-chlorophenyl)piperazine (mCPP) analogue, for instance, is a known serotonin receptor agonist with psychostimulant and anxiogenic effects.[12][13]
The 1-(2-chlorophenyl)piperazine moiety in the target molecule suggests a potential for interaction with serotonergic and/or dopaminergic systems. The introduction of an electron-withdrawing group like chlorine on the phenyl ring is often favorable for antidepressant activity.[3] The hexyl chain, by increasing lipophilicity, may enhance the compound's ability to cross the blood-brain barrier, a critical factor for CNS-acting drugs.
This compound could serve as a valuable tool for:
-
Lead Optimization: As a scaffold for the development of novel CNS agents with tailored selectivity and pharmacokinetic profiles.
-
Pharmacological Probes: To investigate the structure-activity relationships of arylpiperazine-based ligands at various G-protein coupled receptors.
-
Therapeutic Development: As a starting point for the design of new treatments for disorders such as depression, anxiety, or pain, where modulation of monoamine neurotransmitter systems is a key therapeutic strategy.[14]
Further research, including in vitro receptor binding assays and in vivo behavioral studies, is necessary to fully elucidate the pharmacological profile of 1-(2-Chlorophenyl)-4-hexylpiperazine.
Conclusion
1-(2-Chlorophenyl)-4-hexylpiperazine represents an interesting molecular entity within the pharmacologically significant class of N-arylpiperazines. This guide has provided a comprehensive overview of its chemical structure, physicochemical properties, a detailed and logical synthetic protocol, and the necessary analytical methods for its characterization. The structural features of this compound—a proven pharmacophore combined with a lipophilic side chain—make it a compelling candidate for further investigation in the field of drug discovery and development, particularly for applications targeting the central nervous system. The information presented herein serves as a foundational resource for researchers aiming to synthesize and explore the potential of this and related compounds.
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